4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-methoxy-1,5-naphthyridine with an appropriate piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The naphthyridine ring can be reduced under specific conditions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of alkylated or acylated piperazine derivatives.
Scientific Research Applications
4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: A simpler analog with similar core structure but lacking the methoxy and piperazine groups.
6-Methoxy-1,5-naphthyridine: Similar structure but without the piperazine moiety.
N-Methylpiperazine: Contains the piperazine ring but lacks the naphthyridine core.
Uniqueness
4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine is unique due to the combination of its naphthyridine core, methoxy group, and piperazine moiety. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H23N5O |
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Molecular Weight |
301.39 g/mol |
IUPAC Name |
4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine |
InChI |
InChI=1S/C16H23N5O/c1-17-21-11-9-20(10-12-21)8-6-13-5-7-18-14-3-4-15(22-2)19-16(13)14/h3-5,7,17H,6,8-12H2,1-2H3 |
InChI Key |
LUSGGENIZHLVKM-UHFFFAOYSA-N |
Canonical SMILES |
CNN1CCN(CC1)CCC2=C3C(=NC=C2)C=CC(=N3)OC |
Origin of Product |
United States |
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